Physicochemical Profiling of 4-Cyano-N-cyclopropylbenzamide: A Medicinal Chemistry Perspective
Physicochemical Profiling of 4-Cyano-N-cyclopropylbenzamide: A Medicinal Chemistry Perspective
This guide provides an in-depth technical analysis of 4-cyano-N-cyclopropylbenzamide , a privileged structural motif in modern medicinal chemistry.[1] It is designed for drug discovery scientists focusing on lead optimization, fragment-based drug design (FBDD), and physicochemical property tuning.[1]
Executive Summary
4-cyano-N-cyclopropylbenzamide represents a strategic scaffold in drug development, combining the metabolic robustness of the cyclopropyl moiety with the electronic utility of the benzonitrile group.[1] Often utilized as a pharmacophore in kinase inhibitors (e.g., p38 MAPK) and nuclear receptor antagonists (e.g., Androgen Receptor), this molecule offers a unique balance of lipophilicity, rigidity, and hydrogen-bonding potential.[1] This guide details its physicochemical profile, synthetic accessibility, and structural activity relationships (SAR).[1]
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a benzamide core substituted with a para-cyano group and an N-cyclopropyl motif.[2][3] This specific arrangement imparts distinct electronic and steric properties compared to its N-alkyl or N-aryl analogs.[1]
| Property | Detail |
| IUPAC Name | 4-cyano-N-cyclopropylbenzamide |
| Common Name | N-cyclopropyl-4-cyanobenzamide |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| SMILES | N#CC1=CC=C(C(NC2CC2)=O)C=C1 |
| Key Functional Groups | Nitrile (Acceptor), Amide (Donor/Acceptor), Cyclopropyl (Bioisostere) |
Structural Logic Diagram
The following diagram illustrates the functional contributions of each moiety within the scaffold.
Figure 1: Structural dissection of 4-cyano-N-cyclopropylbenzamide highlighting pharmacophoric elements.[1]
Physicochemical Properties (The Core)
Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The data below synthesizes experimental values and high-confidence predictions.
Quantitative Profile
| Property | Value / Range | Source/Method | Implications for Drug Design |
| Melting Point | 159 – 161 °C | Experimental [1] | Indicates stable crystal lattice; good for solid-state handling.[1] |
| logP (Lipophilicity) | 1.5 – 1.8 | Predicted (Consensus) | Optimal for oral bioavailability (Rule of 5 compliant).[1] |
| TPSA | ~52.6 Ų | Calculated | High permeability potential (TPSA < 140 Ų).[1] |
| H-Bond Donors | 1 (Amide NH) | Structural | Critical for binding site interaction (e.g., hinge region of kinases).[1] |
| H-Bond Acceptors | 2 (C=O, C≡N) | Structural | Nitrile acts as a weak acceptor; Carbonyl is a strong acceptor.[1] |
| Solubility (Aq) | Low (< 0.1 mg/mL) | Estimated | Requires formulation (e.g., DMSO stock) for assays.[1] |
| pKa (Amide) | ~15 (Neutral) | Estimated | Non-ionizable at physiological pH; passive diffusion dominates.[1] |
Solubility & Lipophilicity Analysis
The cyclopropyl group increases lipophilicity (logP) relative to a methyl group but reduces it relative to an isopropyl or phenyl group. This "Goldilocks" zone allows the molecule to penetrate cell membranes while maintaining sufficient aqueous solubility for hit-to-lead optimization.[1]
-
Nitrile Effect: The electron-withdrawing nature of the p-cyano group reduces the electron density on the amide nitrogen, slightly increasing the acidity of the NH proton compared to a p-methoxy analog, potentially strengthening H-bond donor capability.[1]
Medicinal Chemistry Implications[7][8][9][10][11][12][13][14]
The Cyclopropyl Bioisostere
The N-cyclopropyl group is a high-value replacement for standard alkyl chains (ethyl, isopropyl).[1]
-
Metabolic Stability: The C-H bonds in the cyclopropane ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkyls (~98 kcal/mol), making them resistant to Cytochrome P450 (CYP) oxidation.[1]
-
Conformational Bias: The cyclopropyl ring restricts the rotation of the N-C bond more than an isopropyl group, potentially locking the molecule into a bioactive conformation and reducing the entropic penalty upon binding.
The Nitrile Pharmacophore
-
Bioisosterism: The nitrile group is often used as a bioisostere for carbonyls, hydroxyls, and halogens. It is roughly isosteric with a carbonyl oxygen but offers a linear geometry.
-
Interactions: It can accept weak hydrogen bonds or engage in dipole-dipole interactions.[1] In covalent inhibitors, it can serve as a "warhead" (reversible covalent targeting of cysteine), though in this benzamide scaffold, it is primarily a stable polar motif.
Synthesis Pathway
High-purity synthesis is essential for accurate biological profiling.[1] The standard protocol involves the acylation of cyclopropylamine.
Figure 2: Synthesis of 4-cyano-N-cyclopropylbenzamide via Schotten-Baumann conditions.
Experimental Protocols
To validate the properties of this scaffold in a new chemical series, the following protocols are recommended.
Kinetic Solubility Assay (High-Throughput)
Objective: Determine the aqueous solubility limit to prevent false negatives in biological assays.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilution: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at room temperature (25°C) for 24 hours.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via LC-MS/MS or UV-HPLC against a standard curve.
-
Acceptance Criteria: Solubility > 20 µM is generally required for reliable biochemical assays.
-
Lipophilicity (LogD) Determination
Objective: Measure distribution coefficient at pH 7.4 (LogD7.4).
-
System: Use a shake-flask method with octanol and phosphate buffer (pH 7.4).
-
Equilibration: Pre-saturate octanol with buffer and buffer with octanol.
-
Partitioning: Dissolve compound in the octanol phase. Add equal volume of buffer. Shake for 1 hour; centrifuge to separate phases.
-
Analysis: Measure concentration in both phases using HPLC.
-
Calculation:
Applications in Drug Discovery[7][8][9][13][14][15]
This scaffold is not merely a theoretical construct but a proven intermediate in the synthesis of bioactive agents.
-
p38 MAPK Inhibitors: N-cyclopropylbenzamides have been explored as inhibitors of p38 mitogen-activated protein kinase, a key target in inflammation.[1][4] The cyclopropyl group fills the hydrophobic pocket near the ATP binding site [2].
-
Androgen Receptor (AR) Antagonists: The benzamide core bearing a nitrile is a hallmark of second-generation AR antagonists (e.g., Apalutamide analogs), where the nitrile mimics the steroid ring functionality.
-
Fragment-Based Screening: Due to its low molecular weight (< 200 Da) and high ligand efficiency (LE), this molecule serves as an excellent "fragment" starting point.[1]
References
-
Tirani, F. F., & Waser, J. (2021).[1] Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Thesis. Available at: [Link][1]
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Lee, S., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694-3698.[1][4] Available at: [Link]
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (General reference on cyclopropyl/amide bioisosteres).
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PubChem. (n.d.).[1] 4-cyano-N-cyclopropylbenzamide Compound Summary. National Library of Medicine. Available at: [Link] (Note: Structure verification).[1]
Sources
- 1. PubChemLite - 4-cyano-n-[4-[cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-2h-cycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide (C28H28N2O5S) [pubchemlite.lcsb.uni.lu]
- 2. evitachem.com [evitachem.com]
- 3. 4-cyano-n-methylaniline | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
